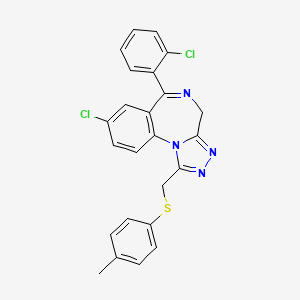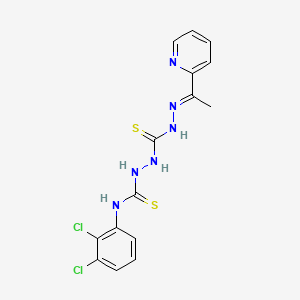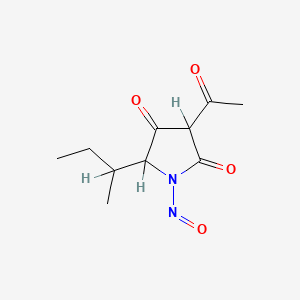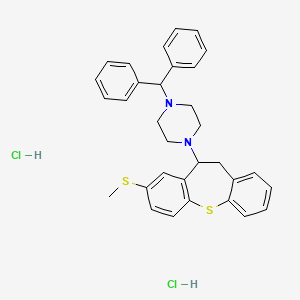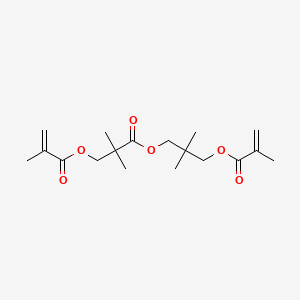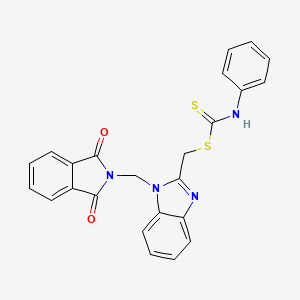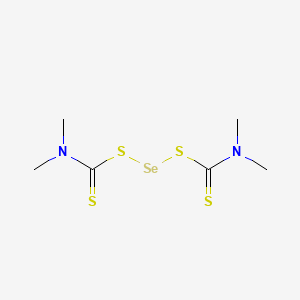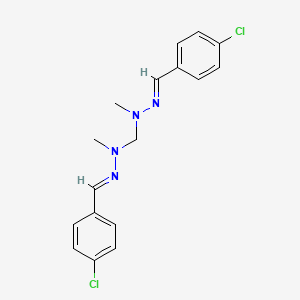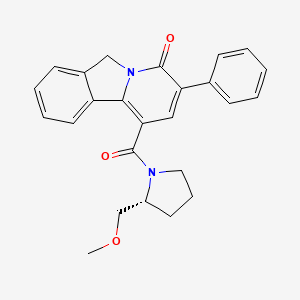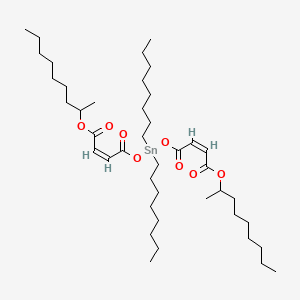
5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- is a complex organotin compound It features a unique structure with multiple oxygen atoms and a tin atom integrated into its molecular framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- typically involves the reaction of dioctyltin oxide with maleic anhydride derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by specific organotin catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process includes rigorous purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while reduction can produce organotin hydrides.
Wissenschaftliche Forschungsanwendungen
5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom in its structure plays a crucial role in binding to biological molecules, thereby exerting its effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 6,6-dimethyl-4,8,11-trioxo-, octyl ester
- 5,7,12-Trioxa-6-stannahexadeca-2,9-dienoic acid, 6,6-dibutyl-4,8,11-trioxo-, butyl ester
Uniqueness
Compared to similar compounds, 5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- is unique due to its specific ester groups and the presence of a methyloctyl group
Eigenschaften
CAS-Nummer |
108537-06-0 |
|---|---|
Molekularformel |
C42H76O8Sn |
Molekulargewicht |
827.8 g/mol |
IUPAC-Name |
1-O-nonan-2-yl 4-O-[[(Z)-4-nonan-2-yloxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/2C13H22O4.2C8H17.Sn/c2*1-3-4-5-6-7-8-11(2)17-13(16)10-9-12(14)15;2*1-3-5-7-8-6-4-2;/h2*9-11H,3-8H2,1-2H3,(H,14,15);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; |
InChI-Schlüssel |
PQZLYPKQMIVBCY-BGSQTJHASA-L |
Isomerische SMILES |
CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OC(CCCCCCC)C)(OC(=O)/C=C\C(=O)OC(CCCCCCC)C)CCCCCCCC |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OC(C)CCCCCCC)OC(=O)C=CC(=O)OC(C)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


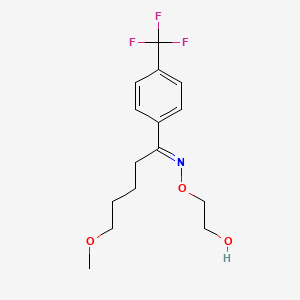
![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)

![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)
